O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride
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Overview
Description
O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,5-dichloronitrobenzene with hydroxylamine. The process includes several steps, such as reduction and substitution reactions, to achieve the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method enhances the efficiency and safety of the production process. The use of catalytic hydrogenation and Bamberger rearrangement are common techniques employed in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .
Scientific Research Applications
O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichlorophenoxyamine
- Hydroxylamine, O-(3,5-dichlorophenyl)-
- 3,5-dichlorophenylhydroxylamine
Uniqueness
O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various applications .
Properties
Molecular Formula |
C6H6Cl3NO |
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Molecular Weight |
214.5 g/mol |
IUPAC Name |
O-(3,5-dichlorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5Cl2NO.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3H,9H2;1H |
InChI Key |
WNEOAOSBNONXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)ON.Cl |
Origin of Product |
United States |
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